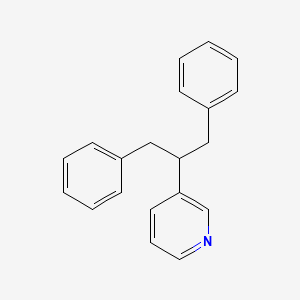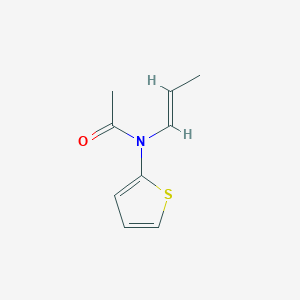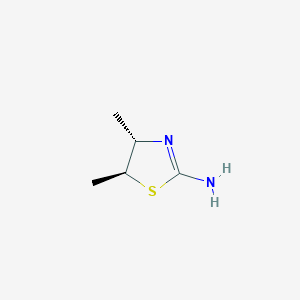
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)- is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)- typically involves multi-step organic reactions. Common starting materials include substituted pyrimidines and pyrazines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher pteridine derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its role in biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic effects and drug development.
Industry: Utilizing its properties in various industrial applications, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)- include other pteridine derivatives such as:
- 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(methyl)
- 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(ethyl)
Uniqueness
The uniqueness of 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)- lies in its specific structural features and functional groups, which confer distinct chemical and biological properties compared to other pteridine derivatives.
Properties
Molecular Formula |
C15H16N4O3 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-7,8-dihydro-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C15H16N4O3/c1-18-12-11(14(21)19(2)15(18)22)17-13(20)10(16-12)8-9-6-4-3-5-7-9/h3-7,10,16H,8H2,1-2H3,(H,17,20) |
InChI Key |
QNZGSIGIRDODNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


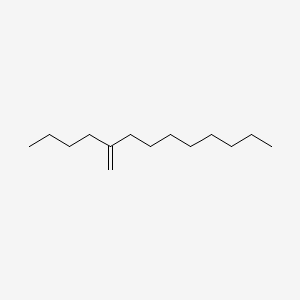
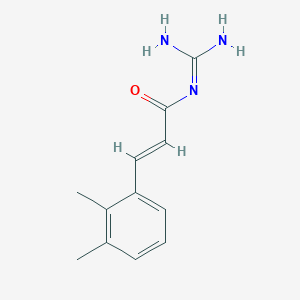
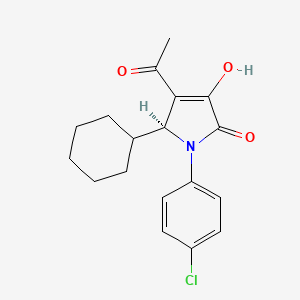
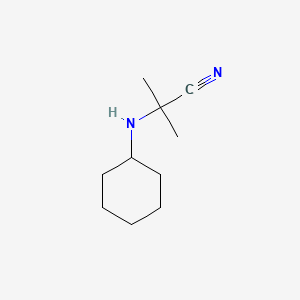
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
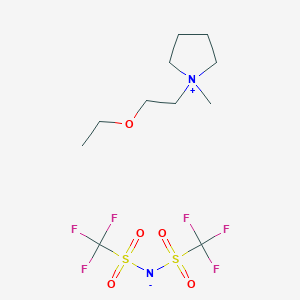
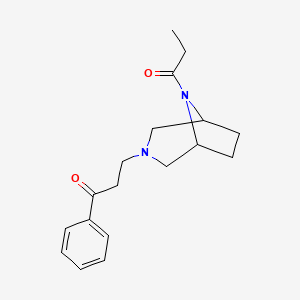
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
